1-Nitroso-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-2-(propan-2-yl)benzene is an organic compound characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with an isopropyl group. This compound is part of the broader class of nitrosoaromatic compounds, which are known for their distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-2-(propan-2-yl)benzene can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of nitrobenzene derivatives.
Direct Nitrosation: Another approach is the direct nitrosation of aromatic compounds using nitrosyl chloride or other nitrosating agents.
Industrial Production Methods: Industrial production often employs optimized classical synthetic pathways, including solvent-free solid-state preparative methods combined with purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) is commonly used for oxidation reactions.
Reducing Agents: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (HCl) are used for reduction reactions.
Major Products:
Oxidation Products: Nitro compounds.
Reduction Products: Amines.
Scientific Research Applications
1-Nitroso-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitroso-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
67083-38-9 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-nitroso-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-5-3-4-6-9(8)10-11/h3-7H,1-2H3 |
InChI Key |
WGINLMPUXDHRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.